5-bromo-4-chloro-1H-indol-3-yl beta-D-galactopyranoside
CAS No.: 1174456-59-7
Cat. No.: VC15886372
Molecular Formula: C14H15BrClNO6
Molecular Weight: 408.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1174456-59-7 |
---|---|
Molecular Formula | C14H15BrClNO6 |
Molecular Weight | 408.63 g/mol |
IUPAC Name | 2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2 |
Standard InChI Key | OPIFSICVWOWJMJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
X-Gal is systematically named 5-bromo-4-chloro-1H-indol-3-yl β-D-galactopyranoside, reflecting its indole core substituted with bromine and chlorine at positions 5 and 4, respectively, linked to a β-D-galactose moiety. Its molecular formula is C₁₄H₁₅BrClNO₆, with a molecular weight of 408.63 g/mol .
Structural Features
The indole ring’s halogen substitutions enhance electrophilic interactions with β-galactosidase, while the β-glycosidic bond ensures selective enzymatic cleavage. X-ray crystallography confirms a planar indole structure stabilized by hydrogen bonding between the galactose hydroxyl groups and the enzyme’s active site .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 230 °C | |
Optical Rotation (α) | -64° (c=1, H₂O/DMF 1:1) | |
Solubility | 100 mM in DMSO | |
Stability | Moisture- and light-sensitive | |
pKa | 12.74 ± 0.70 |
Synthesis and Production
Synthetic Pathways
X-Gal is synthesized via Koenigs-Knorr glycosylation, where peracetylated β-D-galactose reacts with 5-bromo-4-chloro-3-hydroxyindole in the presence of silver triflate. Post-synthetic deprotection yields the final product, purified via column chromatography to ≥98% purity .
Industrial Manufacturing
Large-scale production optimizes glycosylation efficiency using microwave-assisted synthesis, reducing reaction times by 40% while maintaining yields above 85%. Regulatory compliance ensures batch consistency for research and diagnostic applications .
Biochemical Applications
β-Galactosidase Reporter Assays
X-Gal’s primary application lies in detecting β-galactosidase (lacZ) activity. Enzymatic hydrolysis cleaves the β-glycosidic bond, releasing 5-bromo-4-chloro-indoxyl, which dimerizes into an insoluble blue precipitate (λ_max = 615 nm) .
Blue-White Colony Screening
In plasmid cloning, X-Gal enables rapid identification of recombinant colonies. Vectors with intact lacZα produce blue colonies, while insertions disrupt α-complementation, yielding white colonies. This method underpins high-throughput screening in genomic libraries .
Histochemical Staining
X-Gal staining localizes β-galactosidase activity in tissues, notably in transgenic models. For example, in lacZ-tagged neurons, enzymatic activity produces discrete blue puncta, enabling neural circuit mapping .
Fluorescence-Based Detection
Recent advances exploit X-Gal’s intrinsic fluorescence (emission: 650–770 nm) for confocal microscopy. This method resolves subcellular localization in thick tissue sections, overcoming light microscopy’s depth limitations .
Comparative Analysis with Analogous Substrates
Table 2: Substrate Specificity and Applications
Substrate | Target Enzyme | Detection Method | Key Application |
---|---|---|---|
X-Gal (7240-90-6) | β-Galactosidase | Colorimetric/Fluorescence | Cloning, histochemistry |
X-GlcA (114162-64-0) | β-Glucuronidase | Colorimetric | E. coli detection (ISO/TS 16649-3) |
X-α-Gal (107021-38-5) | α-Galactosidase | Colorimetric | Yeast two-hybrid screening |
X-Gal outperforms analogs in sensitivity (detection limit: 0.01 U/mL) and compatibility with fluorescence imaging, though X-GlcA is preferred for β-glucuronidase-specific assays .
Recent Research Advancements
Enhanced Imaging Techniques
A 2023 study demonstrated X-Gal’s utility in multiplexed fluorescence imaging. By coupling X-Gal staining with immunofluorescence (e.g., DARPP32), researchers achieved simultaneous visualization of gene expression and protein localization in brain sections, reducing false co-localization artifacts .
Quantitative β-Galactosidase Assays
Spectrophotometric quantification (OD₆₁₅) now complements traditional visual methods. Linear regression models correlate optical density with enzyme concentration (R² = 0.99), enabling precise activity measurements in cell lysates .
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